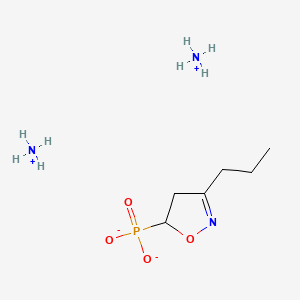
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a chlorostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Chlorostyryl Group Introduction: The chlorostyryl group is introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to ensure the purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorostyryl group to a styrene derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of styrene derivatives.
Substitution: Formation of various substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adenosine receptors, which are involved in various physiological processes.
Pathways Involved: By binding to these receptors, the compound can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-6-(3-Chlorostyryl)-4,4-dimethyl-2-(methylthio)-1,4-dihydropyrimidine
- (E)-(3-Chlorostyryl)boronic acid
- (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is unique due to its specific structural features, such as the presence of both the chlorostyryl group and the xanthine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
147700-45-6 |
|---|---|
Fórmula molecular |
C19H21ClN4O2 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21ClN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+ |
Clave InChI |
NLKAWGYDEDANHI-CMDGGOBGSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)Cl |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


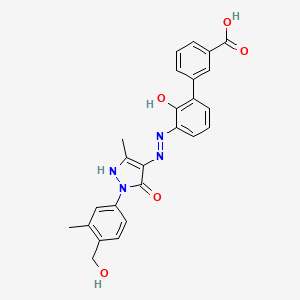


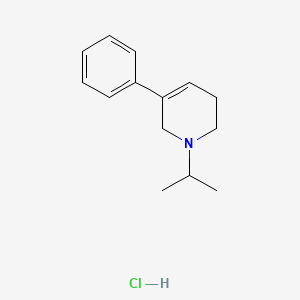
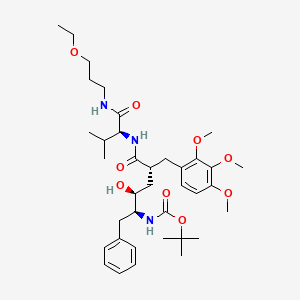
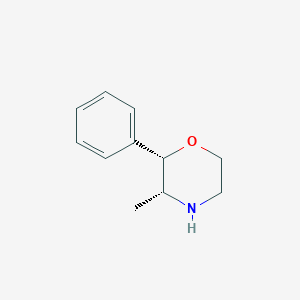
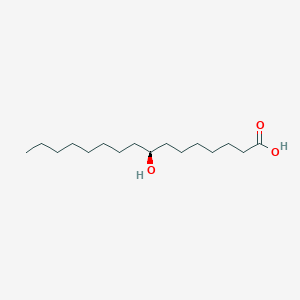


![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
